molecular formula C10H11NO B2778057 4-Ethoxyphenylacetonitrile CAS No. 6775-77-5

4-Ethoxyphenylacetonitrile

Cat. No.: B2778057
CAS No.: 6775-77-5
M. Wt: 161.204
InChI Key: PQXBQWKKJUWNDI-UHFFFAOYSA-N
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Description

4-Ethoxyphenylacetonitrile is an organic compound with the chemical formula C10H11NO . It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its applications in various chemical processes and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxyphenylacetonitrile can be synthesized through the reaction of p-ethoxyphenylethanol with sodium cyanide . The specific method involves reacting p-ethoxyphenylethyl alcohol with sodium cyanide in an organic solvent, followed by purification through distillation under appropriate conditions to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include and .

    Reduction: Common reagents include and .

    Substitution: Common reagents include and .

Major Products Formed:

Scientific Research Applications

4-Ethoxyphenylacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of more complex molecules, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • 4-Methoxyphenylacetonitrile
  • 4-Methylphenylacetonitrile
  • 4-Chlorophenylacetonitrile

Comparison: 4-Ethoxyphenylacetonitrile is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-ethoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXBQWKKJUWNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-77-5
Record name 6775-77-5
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